

Diethyl 5-ethylpyridine-2,3-dicarboxylate molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl 5-ethylpyridine-2,3-dicarboxylate*

Cat. No.: *B195267*

[Get Quote](#)

A Technical Guide to Diethyl 5-Ethylpyridine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of **Diethyl 5-ethylpyridine-2,3-dicarboxylate**, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. This guide details its physicochemical properties, experimental protocols for its synthesis, and a representative synthetic workflow.

Core Compound Properties

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a pyridine derivative with two diethyl ester functional groups. Its chemical structure and properties make it a versatile building block in organic synthesis.

The following table summarizes the key quantitative data for **Diethyl 5-ethylpyridine-2,3-dicarboxylate**.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₇ NO ₄	[1] [2] [3]
Molecular Weight	251.28 g/mol	[1] [2] [3] [4]
CAS Number	105151-39-1	[1]
Appearance	Colorless to pale yellow liquid/oil	[1] [2]
Purity	≥98% (HPLC)	[2] [3]
Boiling Point	320-325°C at 760 mmHg	[2]
Density	1.126 g/cm ³ at 25°C	[2]
Flash Point	147.8°C	[2]
Solubility	Soluble in ethanol, methanol, and most organic solvents.	[2]

Experimental Protocols

Several methods for the synthesis of **Diethyl 5-ethylpyridine-2,3-dicarboxylate** have been reported. Below are detailed protocols for some of the common synthetic routes.

This method utilizes ammonium acetate as a nitrogen source in an ethanol medium.[\[5\]](#)

- Materials:
 - Diethyl α-chlorooxaloacetate
 - 2-Ethylacrolein
 - Ammonium acetate
 - Absolute ethanol
 - Toluene

- Water
- Procedure:
 - A four-necked flask equipped with a mechanical stirrer and a thermometer is charged with ammonium acetate (molar ratio of 2.5 relative to diethyl α -chlorooxaloacetate) and absolute ethanol.
 - The mixture is heated to 80°C.
 - A mixture of diethyl α -chlorooxaloacetate (1 molar equivalent) and 2-ethylacrolein (1.2 molar equivalents) is then added.
 - The reaction is maintained at 80°C for 5 hours.
 - After the reaction is complete, the solvent is removed under reduced pressure.
 - The residue is dissolved in toluene and washed with water until neutral.
 - The organic phase is dried, filtered, and concentrated to yield **Diethyl 5-ethylpyridine-2,3-dicarboxylate** as a dark brown liquid.
 - This process has been reported to achieve a yield of up to 96.8%.[\[3\]](#)

This protocol involves a condensation reaction catalyzed by p-toluenesulfonic acid.[\[6\]](#)

- Materials:
 - Diethyl 1-amino-1,2-ethylenedicarboxylate
 - α -Ethylacrolein
 - n-Butanol
 - p-Toluenesulfonic acid
 - Silica gel
 - Chloroform/Methanol (eluent)

- Procedure:

- Dissolve Diethyl 1-amino-1,2-ethylenedicarboxylate (1.7 g) and α -ethylacrolein (0.84 g) in n-butanol (10 ml).[6]
- Add p-toluenesulfonic acid (35 mg) to the mixture.[6]
- Reflux the mixture for 15 hours.[6]
- After cooling, distill off the solvent.[6]
- Purify the residue by silica gel column chromatography, eluting with a chloroform/methanol gradient to obtain the final product.[6]
- This method has been reported to yield 84.6% of the product with a purity of 92.2%. [6]

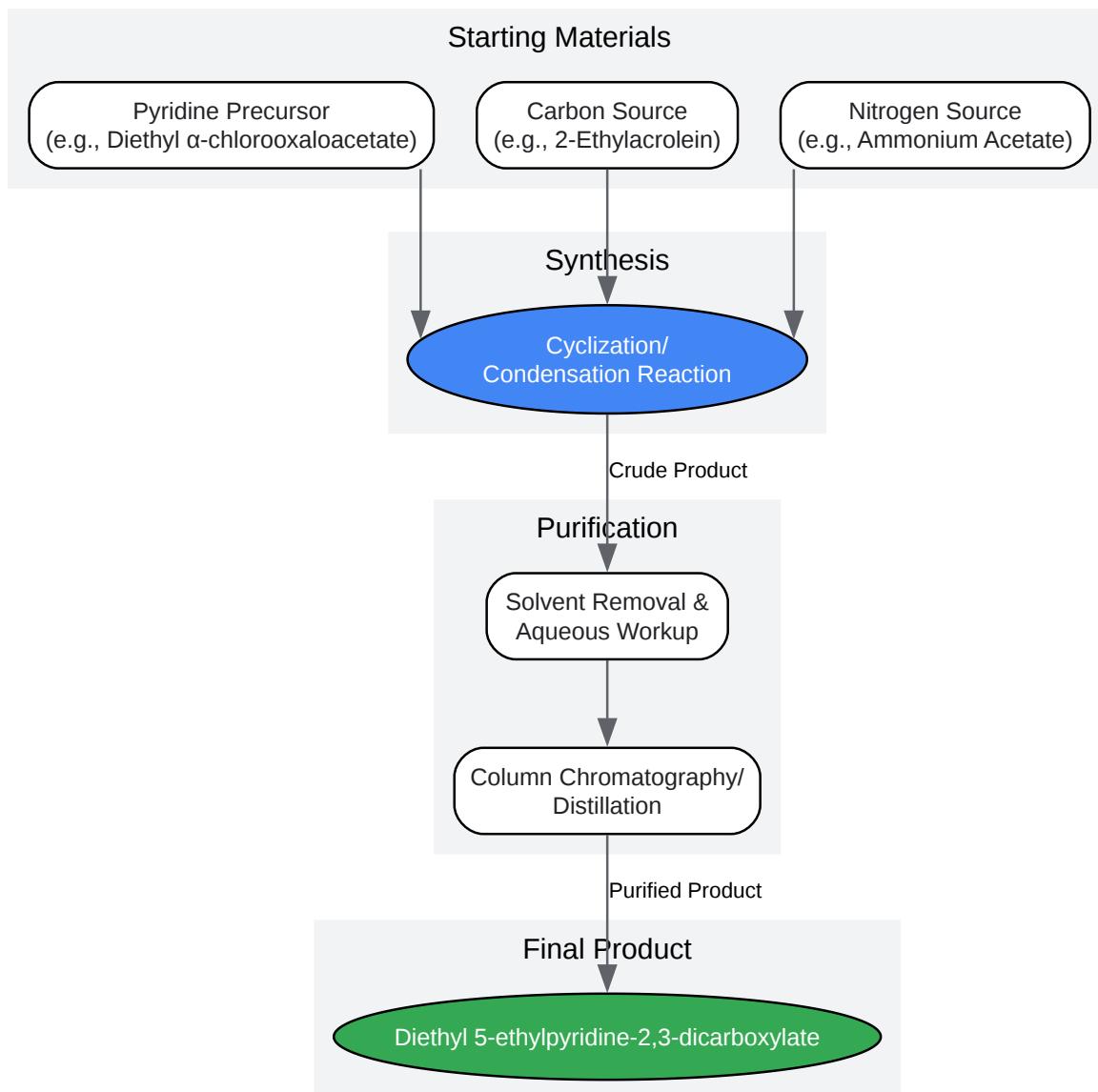
This approach involves the direct or indirect esterification of the corresponding dicarboxylic acid.[7]

- Direct Esterification:

- Materials:
 - 5-Ethyl-2,3-pyridinedicarboxylic acid
 - Ethanol
 - Concentrated sulfuric acid (catalyst)
 - Toluene (solvent)

- Procedure: The synthesis is carried out via direct esterification with ethanol in the presence of concentrated sulfuric acid as a catalyst and toluene as a water-carrying solvent. This method is considered suitable for industrial production.[7]

- Indirect Esterification:


- Materials:

- 5-Ethyl-2,3-pyridinedicarboxylic acid
- Thionyl chloride (sulfur dichloride)
- Dimethylformamide (DMF)
- Dichloroethane (solvent)
- Ethanol
- Procedure:
 - Treat 5-ethyl-2,3-pyridinedicarboxylic acid with thionyl chloride in dichloroethane with a catalytic amount of DMF and reflux.[\[7\]](#)
 - After the formation of the diacyl chloride, remove the solvent.[\[7\]](#)
 - Add ethanol and reflux to complete the esterification.[\[7\]](#)
 - Yields for both esterification methods are reported to be above 89%.[\[7\]](#)

Synthetic Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of **Diethyl 5-ethylpyridine-2,3-dicarboxylate**, based on the common synthetic strategies.

General Synthesis Workflow for Diethyl 5-ethylpyridine-2,3-dicarboxylate

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **Diethyl 5-ethylpyridine-2,3-dicarboxylate**.

Applications in Research and Development

Diethyl 5-ethylpyridine-2,3-dicarboxylate is a crucial intermediate in the production of various commercial chemicals.

- Agrochemicals: It is a key building block for the synthesis of imidazolinone herbicides, such as imazethapyr.[7]
- Pharmaceuticals: This compound is used as a reagent in the preparation of midazolinylpyridinecarboxylic acid.[3][4]
- Dyes and Specialty Chemicals: Its versatile structure allows for its incorporation into a range of dyes and other specialty organic molecules.

This technical guide provides essential information for researchers and professionals working with **Diethyl 5-ethylpyridine-2,3-dicarboxylate**. Adherence to appropriate safety protocols as outlined in the Safety Data Sheet (SDS) is crucial when handling this and any other chemical reagent.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. agrochemx.com [agrochemx.com]
- 3. Diethyl 5-ethylpyridine-2,3-dicarboxylate (105151-39-1) for sale [vulcanchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. CN103373958B - The preparation method of 5-ethylpyridine-2,3-dicarboxylate - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [Diethyl 5-ethylpyridine-2,3-dicarboxylate molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195267#diethyl-5-ethylpyridine-2-3-dicarboxylate-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com